molecular formula C7H8BrNO B14899083 (R)-1-(3-Bromopyridin-2-yl)ethan-1-ol

(R)-1-(3-Bromopyridin-2-yl)ethan-1-ol

Cat. No.: B14899083
M. Wt: 202.05 g/mol
InChI Key: XEBDEXIOOONSJK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Bromopyridin-2-yl)ethan-1-ol is a chiral compound that features a bromine atom attached to a pyridine ring, with an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-ethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-ethylpyridine. This intermediate is then subjected to asymmetric reduction using a chiral catalyst to obtain the desired ®-1-(3-Bromopyridin-2-yl)ethan-1-ol.

Industrial Production Methods

Industrial production of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 3-Bromopyridine-2-carboxylic acid

    Reduction: 2-Ethylpyridine

    Substitution: 3-Aminopyridine-2-yl ethan-1-ol

Scientific Research Applications

®-1-(3-Bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and the ethan-1-ol group can interact with the target molecule through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)ethanone
  • 1-(4-Chloropyridin-3-yl)ethanone
  • 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

Uniqueness

®-1-(3-Bromopyridin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a bromine atom and an ethan-1-ol group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its structural properties enable it to interact with biological targets in a specific manner, making it valuable in drug discovery and development.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1R)-1-(3-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1

InChI Key

XEBDEXIOOONSJK-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)O

Canonical SMILES

CC(C1=C(C=CC=N1)Br)O

Origin of Product

United States

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